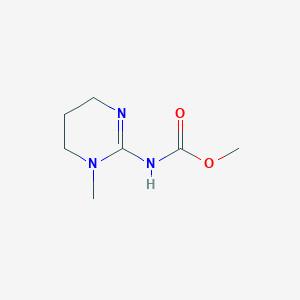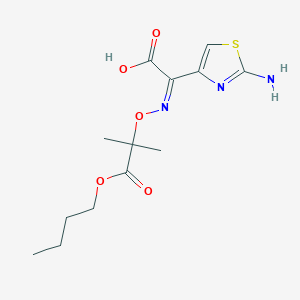
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a complex organic compound that features a thiazole ring, an amino group, and an oxime ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Oxime Ester: The oxime ester is formed by reacting the corresponding ketone with hydroxylamine, followed by esterification with the appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxime ester.
Reduction: Reduction reactions can target the oxime ester, converting it to the corresponding amine.
Substitution: The amino group and the thiazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted thiazole derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxime ester can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
- (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
Uniqueness
What sets (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The butoxy group, in particular, may enhance its lipophilicity, improving its interaction with lipid membranes and potentially increasing its bioavailability.
Properties
Molecular Formula |
C13H19N3O5S |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-4-5-6-20-11(19)13(2,3)21-16-9(10(17)18)8-7-22-12(14)15-8/h7H,4-6H2,1-3H3,(H2,14,15)(H,17,18)/b16-9- |
InChI Key |
AVVPTBBEOCELJI-SXGWCWSVSA-N |
Isomeric SMILES |
CCCCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Canonical SMILES |
CCCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


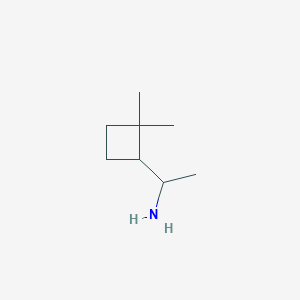
![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)
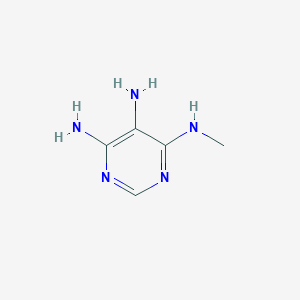

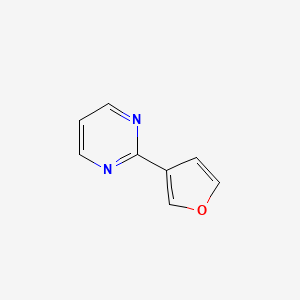
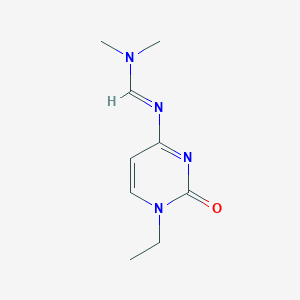
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)
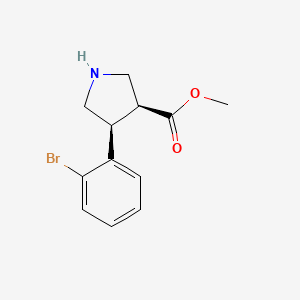
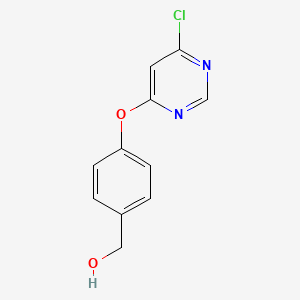
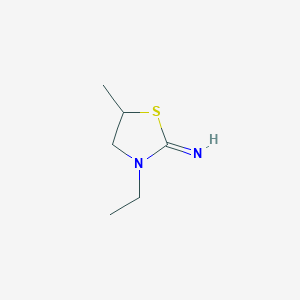
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
